

3-Ethylindolin-2-one NMR and mass spectrometry data

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Compound of Interest

Compound Name: 3-Ethylindolin-2-one

Cat. No.: B169619

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An In-depth Technical Guide on the Core Spectroscopic Characterization of **3-Ethylindolin-2-one**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **3-Ethylindolin-2-one**. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data generated through computational methods. These predictions offer valuable insights into the expected spectral characteristics and serve as a reference for the structural elucidation of **3-Ethylindolin-2-one**.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and mass spectrometry data for **3-Ethylindolin-2-one**. These values were calculated using reputable chemical software and provide a foundational dataset for researchers.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **3-Ethylindolin-2-one**.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (NH)	~8.2	Singlet (broad)	-
H-4	~7.2	Triplet	~7.5
H-5	~7.0	Triplet	~7.5
H-6	~6.9	Doublet	~7.7
H-7	~7.1	Doublet	~7.7
H-3 (CH)	~3.5	Triplet	~6.0
H-8 (CH ₂)	~1.8	Quintet	~7.4
H-9 (CH ₃)	~0.9	Triplet	~7.4

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects and the specific computational model used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **3-Ethylindolin-2-one**.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2 (C=O)	~178
C-7a	~142
C-3a	~130
C-4	~128
C-5	~124
C-6	~122
C-7	~110
C-3	~45
C-8 (CH ₂)	~28
C-9 (CH ₃)	~11

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and can vary based on the solvent and prediction algorithm.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks and Relative Intensities for **3-Ethylindolin-2-one** (Electron Ionization).

Predicted m/z	Predicted Relative Intensity (%)	Proposed Fragment Ion
161	100	[M] ⁺ (Molecular Ion)
133	80	[M - C ₂ H ₄] ⁺
132	95	[M - C ₂ H ₅] ⁺
104	50	[M - C ₂ H ₅ - CO] ⁺
77	40	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predictions and may vary under different experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols suitable for a small organic molecule like **3-Ethylindolin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Ethylindolin-2-one** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:**
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the signals to determine the relative number of protons.

- Analyze the multiplicities and coupling constants to deduce the proton connectivity.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **3-Ethylindolin-2-one** in 0.6-0.7 mL of a deuterated solvent.
- Instrumentation: Use the same NMR spectrometer as for ^1H NMR.
- Data Acquisition:
 - Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum (Fourier transformation, phasing, and calibration). The solvent signal is often used for chemical shift referencing.

Mass Spectrometry (MS)

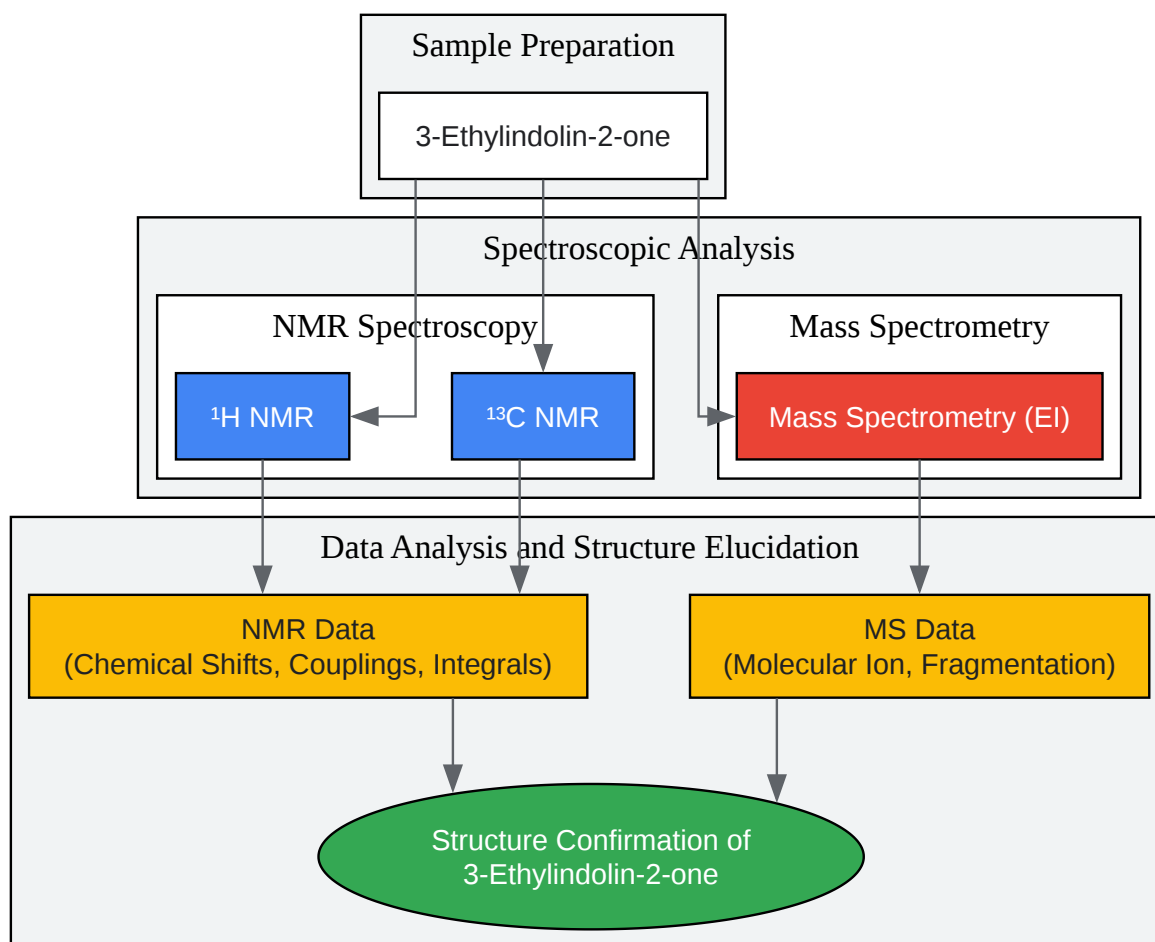
2.2.1. Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the solid or a dilute solution of **3-Ethylindolin-2-one** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z .

- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Ethylindolin-2-one**.



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Caption: Workflow for the spectroscopic characterization of **3-Ethylindolin-2-one**.

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